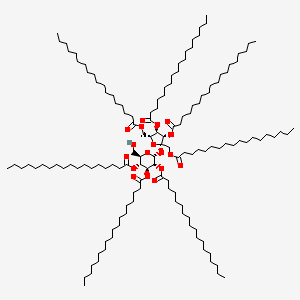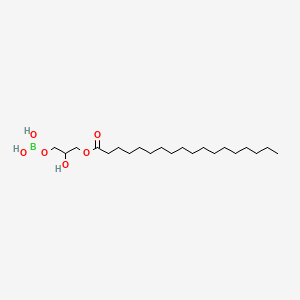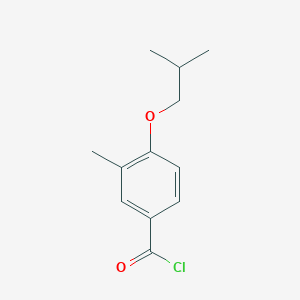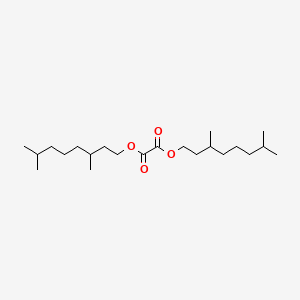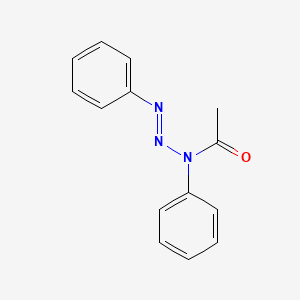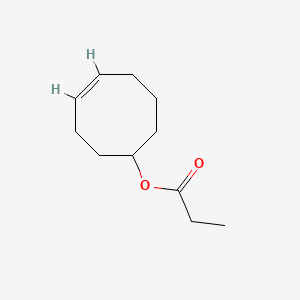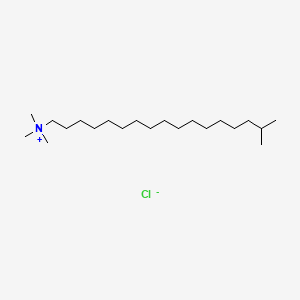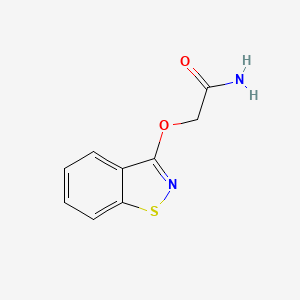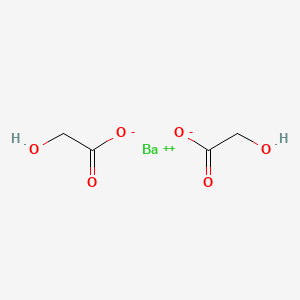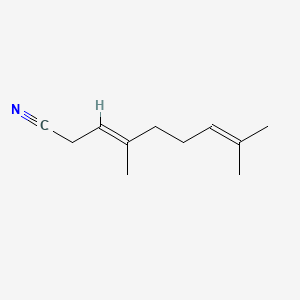
4,8-Dimethylnona-3,7-dienenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Nonadienenitrile, 4,8-dimethyl-, (E)- is an organic compound with the molecular formula C11H17N. It is a colorless liquid with a distinctive odor and is known for its applications in various fields such as agriculture, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3,7-Nonadienenitrile, 4,8-dimethyl-, (E)- typically involves the esterification of 2,6-nonadienoic acid with methanol, followed by ester decomposition to yield the desired product . Another method involves the reaction of citral with acetone cyanohydrin and diethylamine, which forms 2-diethylamino-4,8-dimethyl-3,7-nonadienenitrile. This intermediate can be further processed to obtain 3,7-Nonadienenitrile, 4,8-dimethyl-, (E)- .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification and decomposition reactions under controlled conditions to ensure high yield and purity. The process typically requires the use of catalysts and specific temperature and pressure conditions to optimize the reaction .
Chemical Reactions Analysis
Types of Reactions
3,7-Nonadienenitrile, 4,8-dimethyl-, (E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions include various nitriles, amines, and substituted derivatives, which have applications in different chemical processes and industries .
Scientific Research Applications
3,7-Nonadienenitrile, 4,8-dimethyl-, (E)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,7-Nonadienenitrile, 4,8-dimethyl-, (E)- involves its interaction with specific molecular targets and pathways. For example, in plants, it is known to be involved in the biosynthesis of volatile compounds that attract predators of herbivores . The compound interacts with enzymes such as sesquiterpene synthase, which catalyzes the formation of related compounds from farnesyl diphosphate .
Comparison with Similar Compounds
Similar Compounds
4,8-Dimethylnona-1,3,7-triene: This compound has a similar structure but differs in the position of double bonds.
2,6-Dimethyl-2,6,8-nonatriene: Another related compound with different double bond positions.
Uniqueness
3,7-Nonadienenitrile, 4,8-dimethyl-, (E)- is unique due to its specific double bond configuration and its applications in various fields. Its ability to undergo diverse chemical reactions and its role in biological processes make it a valuable compound for research and industrial applications .
Properties
CAS No. |
6250-73-3 |
|---|---|
Molecular Formula |
C11H17N |
Molecular Weight |
163.26 g/mol |
IUPAC Name |
(3E)-4,8-dimethylnona-3,7-dienenitrile |
InChI |
InChI=1S/C11H17N/c1-10(2)6-4-7-11(3)8-5-9-12/h6,8H,4-5,7H2,1-3H3/b11-8+ |
InChI Key |
FRTXHDQZMMZCOJ-DHZHZOJOSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC#N)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC#N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


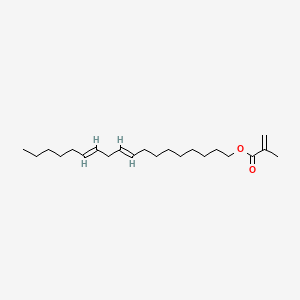

![(1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27R,29R)-1,16-dihydroxy-12-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone](/img/structure/B12652573.png)
